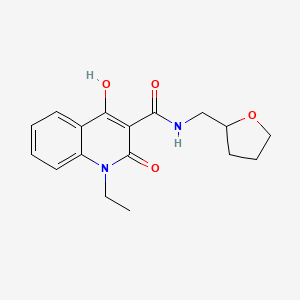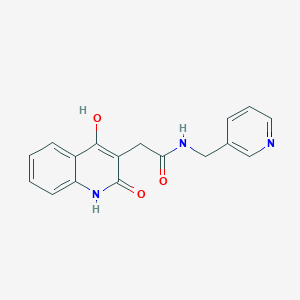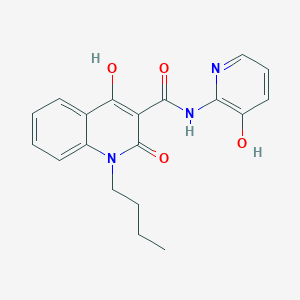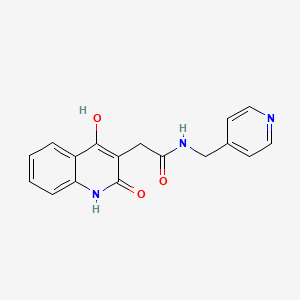
2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(4-pyridinylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(4-pyridinylmethyl)acetamide, also known as HNHA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. HNHA is a quinoline derivative that has been synthesized using various methods.
Wirkmechanismus
2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(4-pyridinylmethyl)acetamide exerts its anti-tumor activity by inducing apoptosis, or programmed cell death, in cancer cells. It does this by activating the caspase pathway, which is responsible for the initiation of apoptosis. 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(4-pyridinylmethyl)acetamide also inhibits the NF-κB pathway, which is involved in the regulation of cell survival and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(4-pyridinylmethyl)acetamide has minimal toxicity to normal cells, indicating its potential as a safe and effective anti-cancer agent. 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(4-pyridinylmethyl)acetamide has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(4-pyridinylmethyl)acetamide in lab experiments is its low toxicity to normal cells, which allows for higher concentrations to be used without causing harm to surrounding cells. However, 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(4-pyridinylmethyl)acetamide has limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(4-pyridinylmethyl)acetamide research, including investigating its potential as a combination therapy with other anti-cancer agents. Additionally, further studies are needed to determine the optimal dosage and administration of 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(4-pyridinylmethyl)acetamide for maximum efficacy. Other potential applications for 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(4-pyridinylmethyl)acetamide include the treatment of inflammatory diseases and neurological disorders.
Synthesemethoden
2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(4-pyridinylmethyl)acetamide has been synthesized using various methods, including the reaction of 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with 4-pyridinemethanol in the presence of a base. The resulting product is then treated with acetic anhydride to obtain 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(4-pyridinylmethyl)acetamide. Another method involves the reaction of 2-amino-4-chloroquinoline with 4-pyridinemethanol in the presence of a base, followed by acetylation to obtain 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(4-pyridinylmethyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(4-pyridinylmethyl)acetamide has been shown to have potential applications in medical research, particularly in the field of cancer treatment. Studies have shown that 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(4-pyridinylmethyl)acetamide has anti-tumor activity against various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to inhibit the growth of cancer stem cells, which are responsible for tumor initiation and progression.
Eigenschaften
IUPAC Name |
2-(4-hydroxy-2-oxo-1H-quinolin-3-yl)-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-15(19-10-11-5-7-18-8-6-11)9-13-16(22)12-3-1-2-4-14(12)20-17(13)23/h1-8H,9-10H2,(H,19,21)(H2,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBTVJNYSRWEMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)CC(=O)NCC3=CC=NC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N-(pyridin-4-ylmethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

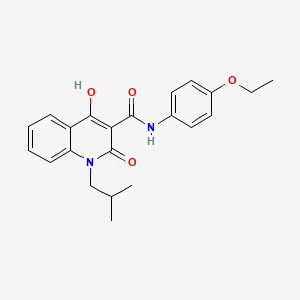

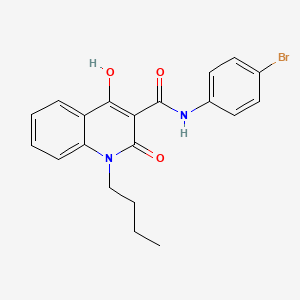
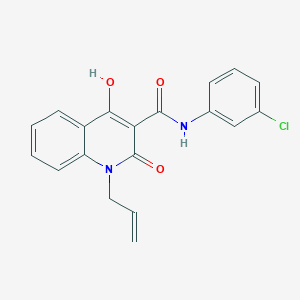
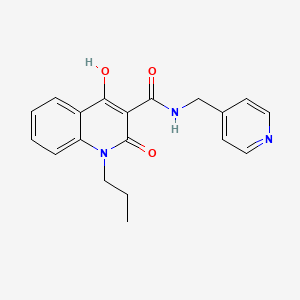
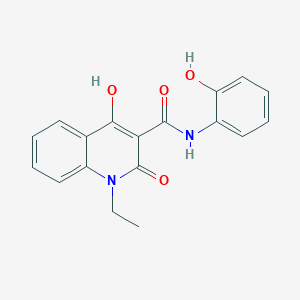



![4-hydroxy-7-(4-pyridinyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5913473.png)
